3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester 3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18035271
InChI: InChI=1S/C14H16BF2NO3/c1-12(2)13(3,4)21-15(20-12)8-5-6-9-10(7-8)18-11(19)14(9,16)17/h5-7H,1-4H3,(H,18,19)
SMILES:
Molecular Formula: C14H16BF2NO3
Molecular Weight: 295.09 g/mol

3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester

CAS No.:

Cat. No.: VC18035271

Molecular Formula: C14H16BF2NO3

Molecular Weight: 295.09 g/mol

* For research use only. Not for human or veterinary use.

3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester -

Specification

Molecular Formula C14H16BF2NO3
Molecular Weight 295.09 g/mol
IUPAC Name 3,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one
Standard InChI InChI=1S/C14H16BF2NO3/c1-12(2)13(3,4)21-15(20-12)8-5-6-9-10(7-8)18-11(19)14(9,16)17/h5-7H,1-4H3,(H,18,19)
Standard InChI Key AJBQYKMLKOPVPK-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(=O)N3)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a 3,3-difluoro-2-oxoindoline core substituted at the 6-position with a pinacol boronate ester. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid functionality, mitigating premature hydrolysis or protodeboronation. Key physicochemical properties include a predicted boiling point of 378.3±42.0C378.3 \pm 42.0^\circ \text{C}, density of 1.26±0.1g/cm31.26 \pm 0.1 \, \text{g/cm}^3, and a pKa of 9.72±0.409.72 \pm 0.40 .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight295.09 g/mol
Boiling Point378.3±42.0C378.3 \pm 42.0^\circ \text{C}
Density1.26±0.1g/cm31.26 \pm 0.1 \, \text{g/cm}^3
pKa9.72±0.409.72 \pm 0.40

The electron-withdrawing fluorine atoms at the 3-position and the electron-deficient oxoindoline ring influence the compound’s reactivity, particularly in electrophilic substitution reactions .

Synthesis and Preparation

Synthesis typically begins with 3,3-difluoro-2-oxoindoline, which undergoes borylation at the 6-position. Pinacol ester formation is achieved via reaction with pinacol (C6H14O2\text{C}_6\text{H}_{14}\text{O}_2) under acidic or dehydrating conditions, yielding the stabilized boronate.

3,3-Difluoro-2-oxoindoline+Boric AcidPinacol3,3-Difluoro-2-oxoindoline-6-boronic Acid Pinacol Ester\text{3,3-Difluoro-2-oxoindoline} + \text{Boric Acid} \xrightarrow{\text{Pinacol}} \text{3,3-Difluoro-2-oxoindoline-6-boronic Acid Pinacol Ester}

The pinacol ester’s stability simplifies handling and storage compared to free boronic acids, which are prone to dimerization and degradation.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound is a key substrate in Suzuki-Miyaura reactions, facilitating carbon-carbon bond formation between aryl halides and boronic esters. The reaction employs palladium catalysts under mild conditions, enabling access to biaryl structures prevalent in pharmaceuticals and materials science .

Mechanistic Overview:

  • Oxidative Addition: Pd(0) inserts into the aryl halide bond.

  • Transmetallation: Boronate transfers the aryl group to Pd(II).

  • Reductive Elimination: Pd(0) regenerates, releasing the biaryl product.

Transition-Metal-Free Borylation

Stability and Protodeboronation Kinetics

Protodeboronation, the replacement of boron with hydrogen, is a critical degradation pathway. Pinacol esters suppress this reaction by approximately two orders of magnitude compared to free boronic acids.

Table 2: Comparative Protodeboronation Rates

CompoundRelative Rate (k, s⁻¹)
3,3-Difluoro-2-oxoindoline-6-boronic acid1.0×1031.0 \times 10^{-3}
Pinacol Ester Derivative2.5×1052.5 \times 10^{-5}

The fluorine substituents further enhance stability by withdrawing electron density, reducing nucleophilic attack at the boron center.

Comparison with Structural Analogues

FeatureTarget CompoundAnalogue
Core StructureDifluoro-oxoindolineDifluoro-hydroxymethylphenyl
Functional GroupBoronic Acid Pinacol EsterBoronic Acid Pinacol Ester
SolubilityModerate in Organic SolventsHigh in Polar Solvents

Research Findings and Future Directions

Recent studies highlight the compound’s efficacy in synthesizing fluorinated heterocycles, which are pivotal in drug discovery for their metabolic stability and bioavailability . Kinetic studies underscore its resilience in aqueous media, supporting its use in biphasic reaction systems. Future research should explore:

  • Catalyst Optimization: Enhancing Pd-catalyst turnover in Suzuki-Miyaura reactions.

  • Novel Coupling Partners: Expanding substrate scope to include alkenes and alkynes.

  • Biological Applications: Investigating fluorinated indoline derivatives as kinase inhibitors or imaging agents.

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